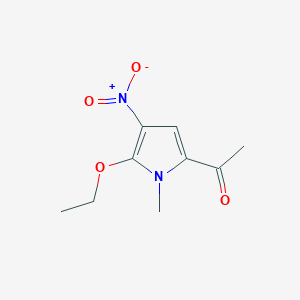
1-(5-Ethoxy-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Ethoxy-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone is an organic compound with the molecular formula C9H12N2O4. It is a derivative of pyrrole, a five-membered heterocyclic aromatic compound. This compound is characterized by the presence of an ethoxy group, a methyl group, and a nitro group attached to the pyrrole ring, along with an ethanone moiety.
Méthodes De Préparation
The synthesis of 1-(5-Ethoxy-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-ethoxy-1-methylpyrrole and nitroethane.
Nitration: The nitration of 5-ethoxy-1-methylpyrrole is carried out using a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid. This step introduces the nitro group into the pyrrole ring.
Acylation: The nitrated product is then subjected to acylation using ethanoyl chloride (acetyl chloride) in the presence of a Lewis acid catalyst such as aluminum chloride. This step introduces the ethanone moiety to the compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(5-Ethoxy-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, potassium permanganate, and chromium trioxide. Major products formed from these reactions include amino derivatives, substituted pyrroles, and carboxylic acids.
Applications De Recherche Scientifique
1-(5-Ethoxy-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(5-Ethoxy-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
1-(5-Ethoxy-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone can be compared with other similar compounds, such as:
1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: This compound has a similar nitro group and ethanone moiety but differs in the presence of methoxy groups and a phenyl ring instead of a pyrrole ring.
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide: This compound contains a pyrrole ring but has different substituents and a benzoic acid hydrazide moiety.
Propriétés
IUPAC Name |
1-(5-ethoxy-1-methyl-4-nitropyrrol-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-4-15-9-8(11(13)14)5-7(6(2)12)10(9)3/h5H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHRMTWLJUIYDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(N1C)C(=O)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

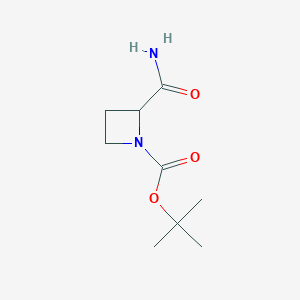


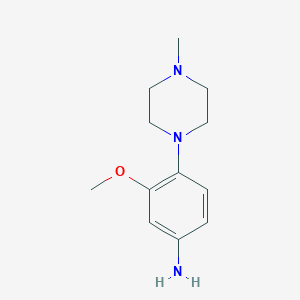
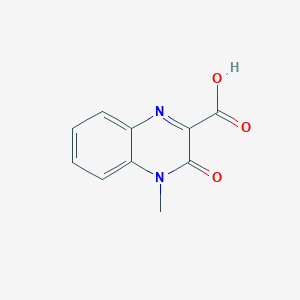
![[Amino(phenyl)methyl]phosphonic acid](/img/structure/B168688.png)

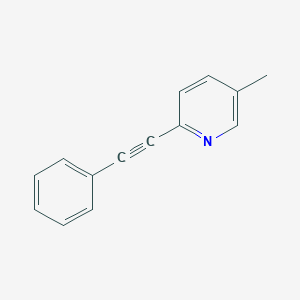
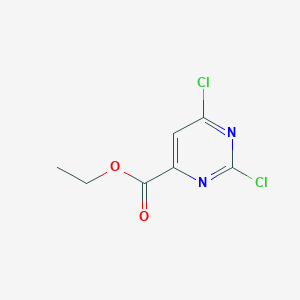

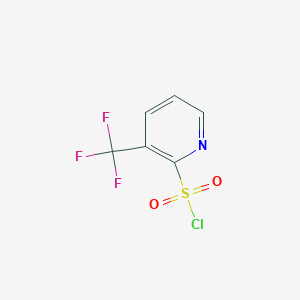
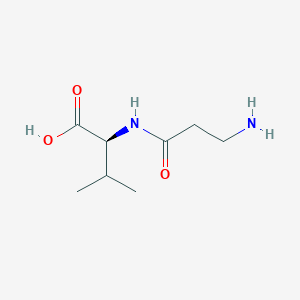
![1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI)](/img/structure/B168709.png)
